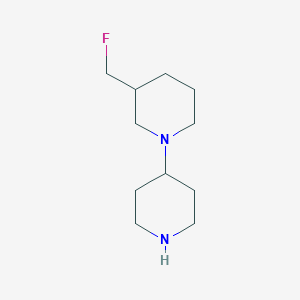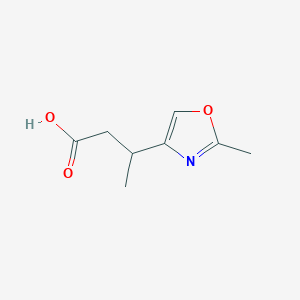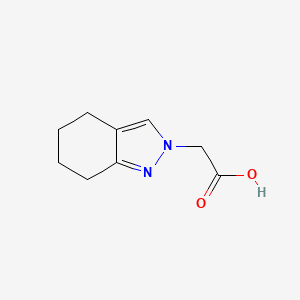![molecular formula C9H18N2O B13347607 2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)
2'-Methyl-[1,3'-bipyrrolidin]-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Methyl-[1,3’-bipyrrolidin]-3-ol is a compound of interest in various fields of chemistry and pharmacology. It is characterized by the presence of a bipyrrolidine structure with a methyl group at the 2’ position and a hydroxyl group at the 3 position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-[1,3’-bipyrrolidin]-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrrolidine with a suitable aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as Raney nickel and solvents like 1-propanol .
Industrial Production Methods: Industrial production of 2’-Methyl-[1,3’-bipyrrolidin]-3-ol may involve continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The use of continuous flow setups allows for the efficient production of the compound with high selectivity and yield .
化学反応の分析
Types of Reactions: 2’-Methyl-[1,3’-bipyrrolidin]-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated derivative .
科学的研究の応用
2’-Methyl-[1,3’-bipyrrolidin]-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of 2’-Methyl-[1,3’-bipyrrolidin]-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
類似化合物との比較
2-Methylpyrrolidine: Shares the pyrrolidine ring but lacks the bipyrrolidine structure.
3-Hydroxypyrrolidine: Contains a hydroxyl group but differs in the position and presence of the methyl group.
2-Methyl-1,3-pentadiene: Similar in having a methyl group but differs significantly in structure and reactivity
Uniqueness: 2’-Methyl-[1,3’-bipyrrolidin]-3-ol is unique due to its bipyrrolidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C9H18N2O |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
1-(2-methylpyrrolidin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H18N2O/c1-7-9(2-4-10-7)11-5-3-8(12)6-11/h7-10,12H,2-6H2,1H3 |
InChIキー |
XGFYCSJPRILFPG-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCN1)N2CCC(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride](/img/structure/B13347545.png)
![2,2-difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine](/img/structure/B13347553.png)


![2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol](/img/structure/B13347573.png)


![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline](/img/structure/B13347593.png)



